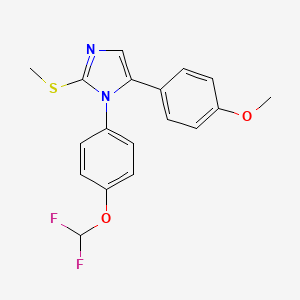

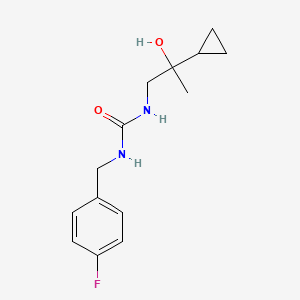

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

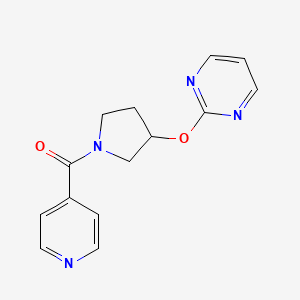

The compound “1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains methoxy (OCH3) and methylthio (SCH3) functional groups, which are commonly found in a wide range of organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction. The methoxy and methylthio groups could be introduced through substitution reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, along with the methoxy and methylthio substituents. The difluoromethoxy group would introduce elements of polarity and potential for hydrogen bonding .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the various substituents. The electron-donating methoxy and methylthio groups could potentially increase the reactivity of the aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar difluoromethoxy group and the potential for hydrogen bonding could impact properties like solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Imidazole derivatives, including those with methoxyphenyl groups, have been investigated for their potential as corrosion inhibitors. A study by Prashanth et al. (2021) found that imidazole derivatives demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, with certain derivatives showing up to 96% efficiency. This was attributed to strong adsorption following the Langmuir model and mixed type adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Synthesis and Characterization

- Odasso and Toja (1983) described a one-pot synthesis method for an imidazole derivative, highlighting its use in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

- Emel’yanenko et al. (2017) conducted a study on the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, providing insight into their physicochemical properties adjustable for practical applications (Emel’yanenko et al., 2017).

Pharmacological Applications

- Ramanathan (2017) explored the synthesis and biological activities of an imidazole derivative, emphasizing its pharmaceutical importance due to the ionizable aromatic compound that improves pharmacokinetic characteristics (Ramanathan, 2017).

- Schiatti et al. (1986) investigated a non-acidic imidazole derivative, MDL-035, for its anti-inflammatory and analgesic activities, noting its greater potency compared to other common anti-inflammatory drugs and its low gastroulcerogenic activity in rats (Schiatti et al., 1986).

Chemical Synthesis and Analysis

- Collman et al. (2000) synthesized and determined the pKa values of 1-(o-hydroxyphenyl)imidazole carboxylic esters, serving as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (Collman et al., 2000).

- Moosavi‐Zare et al. (2013) used disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, showcasing the versatility of imidazole derivatives in chemical synthesis (Moosavi‐Zare et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2S/c1-23-14-7-3-12(4-8-14)16-11-21-18(25-2)22(16)13-5-9-15(10-6-13)24-17(19)20/h3-11,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUFIIRXFVBBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2577814.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)